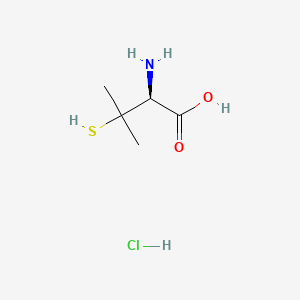
4-苯甲酰基-3-羟基苯基甲基丙烯酸酯
描述
4-Benzoyl-3-hydroxyphenyl methacrylate (BHPM) is a methacrylate monomer that has been used as a key component in the synthesis of polymers materials. It is a versatile and multifunctional monomer that has been used in the manufacture of high-performance polymers and copolymers materials in a range of industries, including automotive, aerospace, and medical. The unique properties of BHPM make it an attractive option for many applications, and its use is increasing as new research and development continues to explore its potential.
科学研究应用
降解机理和溶剂效应
藤田等人(2007 年)的一项研究重点关注相关化合物 4-甲基丙烯酰氧基乙基三聚酸(4-MET)的降解机理,揭示了溶剂类型如何影响其降解。具体而言,基于醇的溶剂会导致 4-MET 中羧酸的酯化,而丙酮不会诱导此反应。随着时间的推移,4-MET 的溶液会发生水解,影响牙科应用中树脂与牙齿界面的粘结功效和耐久性 Fujita 等人,2007。
聚合物合成和表征
Balaji 和 Nanjundan(2001 年)合成了一种含有查耳酮部分的新甲基丙烯酸酯单体并对其进行聚合,分析了其分子量和热稳定性等特性。这突出了该材料在需要特定热和机械性能的应用中的潜力 Balaji & Nanjundan, 2001。
光交联功能聚合物
对含有侧基查耳酮部分的光交联聚合物的研究表明,它们在紫外光存在下具有快速交联的能力。Tamilvanan 等人(2007 年)指出,这些聚合物在交联后变得不溶于其溶剂,这表明在对耐久性和耐受性至关重要的涂层和粘合剂中应用 Tamilvanan 等人,2007。
液晶性质
Sainath 等人(2000 年)的一项研究探索了芳基酯侧基聚合物,发现聚丙烯酸酯和聚甲基丙烯酸酯不表现出液晶性质,而对位芳基取代的变体则表现出液晶性质。这项工作表明这些材料在液晶显示器和其他电光应用中的潜力 Sainath 等人,2000。
粘合剂应用
Selvamalar 等人(2003 年)由 4-苯甲氧羰基苯基甲基丙烯酸酯和缩水甘油甲基丙烯酸酯合成了共聚物,表征了它们的热稳定性、溶解性和粘合性。共聚物显示出作为皮革粘合剂的潜力,其性能根据共聚物组成而变化 Selvamalar 等人,2003。
属性
IUPAC Name |
(4-benzoyl-3-hydroxyphenyl) 2-methylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O4/c1-11(2)17(20)21-13-8-9-14(15(18)10-13)16(19)12-6-4-3-5-7-12/h3-10,18H,1H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMNBHNRXUAJVQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OC1=CC(=C(C=C1)C(=O)C2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40174259 | |
| Record name | 4-Benzoyl-3-hydroxyphenyl methacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40174259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Benzoyl-3-hydroxyphenyl methacrylate | |
CAS RN |
2035-72-5 | |
| Record name | 2-Hydroxy-4-(methacryloyloxy)benzophenone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2035-72-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Benzoyl-3-hydroxyphenyl methacrylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002035725 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Benzoyl-3-hydroxyphenyl methacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40174259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-benzoyl-3-hydroxyphenyl methacrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.365 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-BENZOYL-3-HYDROXYPHENYL METHACRYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T5DA43LN88 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes 4-Methacryloxy-2-hydroxybenzophenone a superior UV stabilizer for polyolefins compared to traditional additive approaches?
A: Traditional UV stabilization of polyolefins relies on physically blending UV absorbers into the polymer matrix. This approach suffers from the gradual loss of the absorber over time due to migration, volatilization, and extraction, leading to diminished UV protection. In contrast, 4-Methacryloxy-2-hydroxybenzophenone offers a novel solution by enabling the covalent incorporation of UV absorbing units directly into the polyolefin backbone []. This method provides several key advantages:
Q2: How does the incorporation of 4-Methacryloxy-2-hydroxybenzophenone impact the properties of polyolefins like polyethylene and polypropylene?
A: The research highlights that 4-Methacryloxy-2-hydroxybenzophenone can be successfully copolymerized with ethylene to produce novel ethylene copolymers possessing inherent UV stability []. Furthermore, blending these copolymers with high-density polyethylene or isotactic polypropylene allows for the introduction of high concentrations of the polymeric UV absorber into these widely used polyolefins. This blending strategy effectively enhances the UV resistance of polyethylene and polypropylene without significantly altering their inherent properties.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




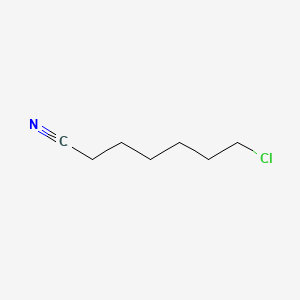
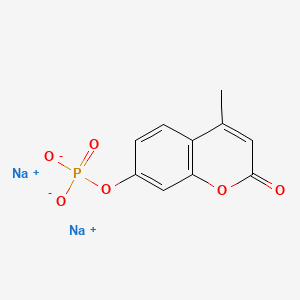



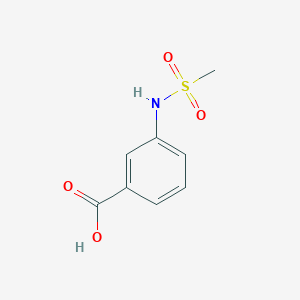


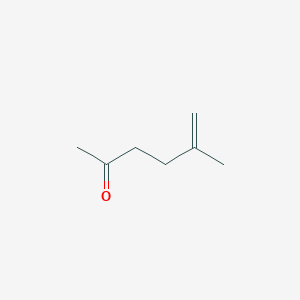

![Silicic acid (H4SiO4), tetrakis[2-(2-methoxyethoxy)ethyl] ester](/img/structure/B1580769.png)

